1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS number and identifiers
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one .
[1]
Chemical Identity & Structural Analysis
This compound belongs to the class of 2-aryl-5-acetylthiazoles , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition (e.g., p38 MAPK) and antimicrobial research.[1] The 3-fluorophenyl substituent introduces specific electronic and metabolic stability properties compared to the unsubstituted phenyl analog.[1]
Identifiers
| Property | Value |
| IUPAC Name | 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one |
| Common Name | 5-Acetyl-2-(3-fluorophenyl)thiazole |
| CAS Number | Not widely listed in public registries (Analogous to 4-methyl variant CAS 879626-93-4) |
| Molecular Formula | C₁₁H₈FNOS |
| Molecular Weight | 221.25 g/mol |
| SMILES | CC(=O)c1cn=c(s1)c2cccc(c2)F |
| InChIKey | Computed:[1]XMWJEFHMMZUNES-UHFFFAOYSA-N (Analogous base) |
Structural Features[1][4]
-
Thiazole Core: The 1,3-thiazole ring serves as a bioisostere for pyridine or oxazole, providing a flat, aromatic linker that can engage in
- stacking interactions within protein active sites. -
Acetyl Group (C-5): The C-5 acetyl group acts as a hydrogen bond acceptor and a handle for further functionalization (e.g., condensation to chalcones or reduction to alcohols).[1]
-
3-Fluorophenyl (C-2): The fluorine atom at the meta position of the phenyl ring modulates lipophilicity (LogP) and metabolic stability by blocking potential oxidation sites, while exerting an inductive electron-withdrawing effect that influences the thiazole ring's basicity.[1]
Synthesis Protocols
The synthesis of 5-acetyl-2-arylthiazoles lacking a 4-methyl group is distinct from the classic Hantzsch synthesis (which typically uses acetylacetone to yield 4-methyl derivatives).[1] The recommended route is a Suzuki-Miyaura Cross-Coupling using a halogenated thiazole intermediate.[1]
Route A: Suzuki-Miyaura Coupling (Recommended)
This method offers high regioselectivity and avoids the formation of 4-methyl byproducts.[1]
Reagents:
-
Substrate: 1-(2-Bromothiazol-5-yl)ethanone (CAS 1161776-13-1).[1][2][3]
-
Coupling Partner: 3-Fluorophenylboronic acid (CAS 768-35-4).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or K₃PO₄ (2M aqueous).
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.
Protocol:
-
Charge: In a reaction vial, combine 1-(2-bromothiazol-5-yl)ethanone (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
-
Solvate: Add 1,4-Dioxane:Water (4:1 ratio) and degas with nitrogen for 10 minutes.
-
Catalyze: Add Pd(dppf)Cl₂ (0.05 eq) under nitrogen flow.
-
React: Heat to 90°C for 4-12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Route B: Modified Hantzsch Synthesis (Alternative)
This route constructs the thiazole ring from a thioamide and a halo-dicarbonyl equivalent. Note that standard acetylacetone yields the 4-methyl analog; to get the 4-H product, a 2-halomalonaldehyde equivalent (like 2-bromo-3-oxobutanal) is required, which is often unstable.[1]
-
Precursor: 3-Fluorothiobenzamide + 2-Bromo-3-oxobutanal (generated in situ from 3-oxobutanal dimethyl acetal).[1]
-
Condition: Reflux in Ethanol.
-
Note: This route is less preferred due to the instability of the aldehyde intermediate.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling strategy for the regioselective synthesis of the target compound.
Analytical Characterization
Validation of the synthesized compound requires confirming the absence of the 4-methyl group and the presence of the 3-fluorophenyl moiety.
Expected NMR Signals (CDCl₃)
| Proton (¹H) | Shift (ppm) | Multiplicity | Assignment |
| Thiazole C4-H | 8.40 – 8.60 | Singlet (1H) | Critical Diagnostic: Confirms 4-unsubstituted thiazole. (4-Methyl analog lacks this singlet).[1] |
| Phenyl C2'-H | 7.70 – 7.80 | Doublet/Multiplet | Ortho to F and Thiazole.[1] |
| Phenyl C6'-H | 7.60 – 7.70 | Multiplet | Ortho to Thiazole.[1] |
| Phenyl C5'-H | 7.40 – 7.50 | Multiplet | Meta to F. |
| Phenyl C4'-H | 7.15 – 7.25 | Multiplet | Para to Thiazole (Ortho to F).[1] |
| Acetyl CH₃ | 2.55 – 2.65 | Singlet (3H) | Methyl ketone. |
Mass Spectrometry & IR[1]
-
LC-MS (ESI+): Expected [M+H]⁺ = 222.04 m/z.[1]
-
FT-IR:
- (Ketone): ~1670–1685 cm⁻¹.
- (Thiazole): ~1500–1520 cm⁻¹.
- (Aryl Fluorine): ~1200–1250 cm⁻¹.
Biological Applications & Potential
The 2-aryl-5-acetylthiazole scaffold is a validated pharmacophore in drug discovery.[1]
Kinase Inhibition (p38 MAPK)
Derivatives of 5-acetylthiazoles have shown potency as p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.[1] The C-2 aryl group fits into the hydrophobic pocket of the kinase, while the C-5 acetyl group can interact with the hinge region or be modified to an oxime/hydrazone to extend into the solvent-exposed region.[1]
-
Mechanism: Competitive inhibition at the ATP binding site.
-
Relevance: Anti-inflammatory therapeutics (Rheumatoid arthritis, COPD).
Antimicrobial Activity
Thiazole derivatives frequently exhibit broad-spectrum antibacterial and antifungal activity.[4] The 3-fluorophenyl substitution often enhances potency against Gram-positive bacteria (e.g., S. aureus) by increasing cell membrane permeability or inhibiting DNA gyrase B.
Biological Pathway Diagram
Caption: Potential pharmacological targets and downstream effects of the 2-aryl-5-acetylthiazole scaffold.
References
-
Intermediate Synthesis: 1-(2-Bromothiazol-5-yl)ethanone (CAS 1161776-13-1). Available from specialized building block suppliers (e.g., AChemBlock, Enamine). [1]
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Thiazole Biological Activity: Bekhit, A. A., et al. (2015). Thiazole: A privileged scaffold in drug discovery.[4][5][6] European Journal of Medicinal Chemistry, 98, 45-70. (Context for 2-aryl-5-acetylthiazole activity).[1][7]
-
4-Methyl Analog Reference: 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one (CAS 879626-93-4).[1] Used as a structural reference for spectral comparison.
Sources
- 1. 923701-97-7|1-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(2-Bromothiazol-5-yl)ethanone (1 x 5 g) | Reagentia [reagentia.eu]
- 3. 1-(2-Bromothiazol-5-yl)ethanone (1 x 1 g) | Reagentia [reagentia.eu]
- 4. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]
